Fmoc-Lys(Boc)-OPfp

Peptide Synthesis Solid-Phase Chemistry Process Reproducibility

In automated SPPS, in situ activation of Fmoc-Lys(Boc)-OH with HBTU/DIC introduces variables affecting coupling reproducibility, fluidics complexity, and operator burden. Fmoc-Lys(Boc)-OPfp eliminates these risks as a pre-activated pentafluorophenyl ester. - Direct aminolysis-no coupling reagents, activator stoichiometry, or DCU precipitation in fluidics lines. - Real-time bromophenol blue visual monitoring: assess coupling completion without destructive resin sampling. - ≥97.0% HPLC purity with full COA traceability (TLC <2% DCU, optical rotation) supports cGMP raw material qualification for clinical and commercial peptide manufacturing.

Molecular Formula C32H31F5N2O6
Molecular Weight 634.6 g/mol
CAS No. 86060-98-2
Cat. No. B557348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Lys(Boc)-OPfp
CAS86060-98-2
SynonymsFmoc-Lys(Boc)-OPfp; 86060-98-2; Nalpha-Fmoc-Nepsilon-Boc-L-lysinepentafluorophenylester; Nepsilon-Boc-Nalpha-Fmoc-L-lysinepentafluorophenylester; FMOC-LYS-OPFP; 47447_ALDRICH; SCHEMBL1738653; 47447_FLUKA; HLNVSYQQDWNJRI-QFIPXVFZSA-N; MolPort-003-981-613; CF-817; ZINC97972634; AKOS015895918; AKOS015922790; VA50647; AK-81204; KB-95922; SC-24794; FT-0629896; ST24047286; ST51053051; N-Fmoc-N'-Boc-L-lysinepentafluorophenylester; I06-1380; N|A-Boc-N|A-Fmoc-L-lysinepentafluorophenylester; N|A-Fmoc-N|A-Boc-L-lysinepentafluorophenylester
Molecular FormulaC32H31F5N2O6
Molecular Weight634.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C32H31F5N2O6/c1-32(2,3)45-30(41)38-15-9-8-14-22(29(40)44-28-26(36)24(34)23(33)25(35)27(28)37)39-31(42)43-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,38,41)(H,39,42)/t22-/m0/s1
InChIKeyHLNVSYQQDWNJRI-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Lys(Boc)-OPfp: Pre-Activated SPPS Building Block


Fmoc-Lys(Boc)-OPfp (CAS 86060-98-2, molecular weight 634.59 g/mol) is an orthogonally protected lysine derivative featuring a 9-fluorenylmethoxycarbonyl (Fmoc) α-amino protecting group, a tert-butoxycarbonyl (Boc) ε-amino protecting group, and a pre-formed pentafluorophenyl (OPfp) ester at the C-terminal carboxyl . The compound is a member of the class of pre-activated amino acid pentafluorophenyl esters, which were developed to bypass the in situ activation step required for standard Fmoc-protected amino acids in SPPS . The OPfp ester serves as an excellent leaving group that facilitates direct aminolysis by the deprotected N-terminal amine of a resin-bound peptide chain, thereby eliminating the need for coupling additives such as HOBt, HBTU, or DIC in the coupling step . This pre-activated building block is supplied as a white to beige powder with a typical HPLC purity specification of ≥97.0% (area%) and is soluble in dimethylformamide (DMF) at concentrations suitable for SPPS coupling protocols .

Workflow
Pre-activated OPfp ester enables direct aminolysis without HOBt/DIC
Protection
Orthogonal Fmoc/Boc allows ε-amine site-specific control during SPPS
Format
High-purity powder, soluble in DMF for standard Fmoc-SPPS protocols

Fmoc-Lys(Boc)-OPfp: Substitution Risks


Fmoc-Lys(Boc)-OPfp and its non-activated analog Fmoc-Lys(Boc)-OH share identical Fmoc and Boc orthogonal protection schemes; however, they differ fundamentally in their requirement for in situ carboxyl activation during SPPS coupling. Standard Fmoc-Lys(Boc)-OH must be activated with a coupling reagent (e.g., HBTU/DIPEA, DIC/HOBt) immediately prior to or during the coupling step, which introduces several variables that affect coupling efficiency, including reagent stoichiometry, pre-activation time, and base-mediated side reactions . In contrast, the pre-formed OPfp ester of Fmoc-Lys(Boc)-OPfp is intrinsically activated and reacts directly with the deprotected N-terminal amine, thereby eliminating the activation step and its associated variables . Additionally, pentafluorophenyl esters permit real-time visual monitoring of coupling progress via bromophenol blue colorimetric assay—a unique process control capability not available with standard Fmoc-protected amino acids requiring in situ activation . For applications demanding maximum reproducibility, batch-to-batch consistency, or real-time coupling verification, generic substitution with Fmoc-Lys(Boc)-OH introduces operational risks that may compromise synthesis outcomes.

Reagent Requirement Fmoc-Lys(Boc)-OH requires HOBt/DIC activation; introduces stoichiometry and timing variability.
Monitoring Gap Standard OH form lacks bromophenol blue colorimetric tracking; depends on destructive Kaiser testing.
Process Control OPfp ester avoids pre-activation uncertainties; generic substitution may compromise reproducibility.

Fmoc-Lys(Boc)-OPfp: Quantitative Evidence


Pre-Activated Ester Eliminates Coupling Reagents

Unlike Fmoc-Lys(Boc)-OH, which requires in situ activation with carbodiimide/uronium reagents (e.g., DIC/HOBt, HBTU/DIPEA), Fmoc-Lys(Boc)-OPfp possesses a pre-formed pentafluorophenyl ester that reacts directly with deprotected N-terminal amines . The OPfp ester is an intrinsically activated carboxyl derivative that eliminates the need for coupling additives in the coupling step . In contrast, standard Fmoc-Lys(Boc)-OH activation requires careful control of reagent stoichiometry (typically 1.5–3.0 equivalents of activating agent) and pre-activation time, parameters that directly affect coupling yield and are subject to operator and batch variability .

Pre-Activation Advantage
Class-level inference
0 eq coupling reagent vs 1.5–3.0 eq for Fmoc-Lys(Boc)-OH; eliminates pre-activation step
Simplifies SPPS workflow and reduces reagent logistics
Class-level; may vary with sequence and scale
Peptide Synthesis Solid-Phase Chemistry Process Reproducibility

Real-Time Bromophenol Blue Coupling Monitoring

The use of Fmoc-Lys(Boc)-OPfp enables bromophenol blue monitoring of amide bond formation, a feature not available with standard Fmoc-Lys(Boc)-OH . During coupling, the pentafluorophenol leaving group released upon aminolysis can be detected via a colorimetric change in the presence of bromophenol blue, providing a real-time, non-destructive visual indication of coupling completion. Standard coupling methods using Fmoc-Lys(Boc)-OH with DIC/HOBt or HBTU/DIPEA produce reaction byproducts (e.g., dicyclohexylurea) that do not permit analogous colorimetric tracking, requiring destructive sampling for Kaiser or TNBS tests to verify coupling .

Real-Time Monitoring
Class-level inference
Bromophenol blue colorimetric change signals coupling completion non-destructively
Enables visual coupling verification without resin sampling
OPfp ester specific; requires indicator addition
Peptide Synthesis Process Analytical Technology Quality Control

Orthogonal Fmoc/Boc Protection Integrity

Fmoc-Lys(Boc)-OPfp incorporates two orthogonal protecting groups: Fmoc (base-labile) on the α-amine and Boc (acid-labile) on the ε-amine of the lysine side chain [1]. This orthogonal protection scheme permits selective Fmoc deprotection with piperidine (20% in DMF) during chain elongation while retaining the Boc side-chain protection throughout all coupling cycles. The Boc group remains stable under the basic conditions used for iterative Fmoc removal, then is cleaved simultaneously with resin cleavage under strongly acidic conditions (typically TFA) at the completion of synthesis . This approach prevents undesired branching or side reactions at the ε-amino group that would occur if the side chain were left unprotected or were protected with a base-labile group.

Orthogonal Protection
Supporting evidence
Boc stable to 20% piperidine; cleaved by ≥95% TFA; prevents ε-amine branching
Ensures homogeneous product for conjugation precursors
PubChem reference; standard Fmoc chemistry
Peptide Synthesis Orthogonal Protection Side-Chain Modification

Defined Purity and Batch Consistency

Commercial Fmoc-Lys(Boc)-OPfp is supplied with defined analytical specifications that support procurement decisions and method transfer. The Novabiochem® grade is specified with an HPLC purity of ≥97.0% (area%), a TLC purity showing <2% dicyclohexylurea (DCU) contamination, and an optical rotation (α 25/D, c=1 in chloroform) of -16.0° to -13.0° . These specifications are documented per batch and are available via Certificate of Analysis (COA). Alternative suppliers provide purity specifications ranging from ≥95% to 98% by TLC or HPLC .

Purity Specification
Cross-study comparable
≥97.0% HPLC area%; TLC impurity profiling documented on COA
Supports accurate coupling equivalent calculation
Supplier-dependent; verify per batch
Quality Assurance Procurement Specifications Analytical Chemistry

Fmoc-Lys(Boc)-OPfp: Application Scenarios


Automated High-Throughput Parallel Synthesis

In automated multi-channel peptide synthesizers, the use of pre-activated Fmoc-Lys(Boc)-OPfp eliminates the need for on-board activation steps and reduces the number of reagents that must be plumbed and maintained in the liquid-handling system . By bypassing the requirement for carbodiimide (e.g., DIC) and additive (e.g., HOBt) solutions, the compound simplifies fluidics management and reduces the potential for cross-contamination or line blockage due to precipitated byproducts such as dicyclohexylurea. This scenario is particularly valuable for core facilities and CROs running diverse peptide libraries where method simplicity and system uptime are critical operational metrics .

On-Resin Quality Control and Real-Time Monitoring

The unique compatibility of Fmoc-Lys(Boc)-OPfp with bromophenol blue colorimetric monitoring enables real-time visual verification of coupling completion without removing resin aliquots for destructive Kaiser testing . This capability is advantageous when synthesizing precious, low-quantity peptides where resin sampling is impractical, or in educational and training laboratory settings where immediate visual feedback accelerates learning. The method also supports the development of continuous-flow SPPS protocols where in-line spectroscopic monitoring of pentafluorophenol release can serve as a process analytical technology (PAT) endpoint determination .

Site-Specific Conjugation Precursor Preparation

Fmoc-Lys(Boc)-OPfp enables the incorporation of a fully protected lysine residue whose ε-amino group remains Boc-protected throughout all SPPS cycles and is only deprotected upon final TFA cleavage, yielding a peptide with a single, precisely positioned free ε-amine . This free amine can subsequently serve as a unique conjugation handle for site-specific attachment of fluorophores, biotin, PEG polymers, cytotoxic payloads (e.g., ADC linker-drug constructs), or affinity tags without requiring additional orthogonal protecting group manipulations. The pre-activated OPfp ester ensures efficient incorporation of the lysine residue even in sterically hindered sequence contexts, maximizing the yield of the desired conjugate precursor .

GMP Peptide Production with Full Traceability

For peptides intended for clinical development or commercial pharmaceutical manufacturing, batch-to-batch consistency and full analytical traceability are mandatory. Procurement of Fmoc-Lys(Boc)-OPfp from suppliers that provide comprehensive Certificates of Analysis (COA) with HPLC purity (≥97.0%), TLC impurity profiling (<2% DCU), and optical rotation specifications meets the documentation requirements for cGMP raw material qualification . The defined purity specification enables accurate mass balance calculations in process validation, while the pre-activated nature of the compound reduces the number of critical process parameters (CPPs) that must be controlled and documented relative to in situ activation methods, thereby simplifying regulatory submission and inspection readiness .

Application
Selection Property
Validation Focus
Automated Parallel Synthesis
Pre-activated ester (no on-board activation)
Reduced reagent lines, minimal precipitation risk
On-Resin QC Monitoring
Bromophenol blue compatibility
Non-destructive visual coupling verification
Conjugation Precursor Synthesis
ε-amine Boc stability through SPPS
Free ε-amine after TFA for site-specific labeling
GMP Peptide Production
Defined purity specification & COA
Batch traceability; regulatory documentation support

Technical Documentation Hub

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